molecular formula C24H20FN3O5S B2581531 ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-72-9

ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2581531
CAS No.: 851949-72-9
M. Wt: 481.5
InChI Key: XCWNJRIXMWVEMJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. Key structural features include:

  • Position 3: 4-Fluorophenyl substituent, contributing electron-withdrawing effects and influencing steric interactions.
  • Position 5: 2-(4-Methoxyphenyl)acetamido group, which may modulate hydrogen-bonding capacity and lipophilicity.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial targeting.

Properties

IUPAC Name

ethyl 3-(4-fluorophenyl)-5-[[2-(4-methoxyphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O5S/c1-3-33-24(31)21-18-13-34-22(26-19(29)12-14-4-10-17(32-2)11-5-14)20(18)23(30)28(27-21)16-8-6-15(25)7-9-16/h4-11,13H,3,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWNJRIXMWVEMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thieno[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-d]pyridazine ring system.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.

    Attachment of the Methoxyphenylacetamido Group: This step involves the acylation of the intermediate compound with a methoxyphenylacetic acid derivative, typically in the presence of a coupling agent like EDCI or DCC.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenated reagents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: The compound can serve as a probe to investigate biochemical mechanisms and interactions.

    Industrial Applications: Its chemical properties may be exploited in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles and substituent variations. Below is a detailed comparison:

Structural Analog with Modified Aromatic Substituent

Compound: Ethyl 5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate () .

  • Core: Identical thieno[3,4-d]pyridazine backbone.
  • Key Differences :
    • Position 3 : 4-(Trifluoromethyl)phenyl replaces 4-fluorophenyl.
    • Impact :
  • Lipophilicity : Increased logP due to the trifluoromethyl group, likely enhancing membrane permeability but reducing aqueous solubility.
  • Steric Bulk : The larger substituent may hinder interactions in sterically sensitive binding pockets.

Heterocyclic Core Variant

Compound: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () .

  • Core: Pyrazolo[3,4-d]pyrimidine instead of thieno[3,4-d]pyridazine.
  • Key Features :
    • Substituents : Fluorophenyl and methoxycarbonylthiophene groups.
    • Physical Data : Melting point = 227–230°C; molecular mass = 560.2 g/mol (M++1).
  • Impact: Bioactivity: Pyrazolopyrimidines are common in kinase inhibitors (e.g., antineoplastic agents), whereas thienopyridazines may target different enzymes or receptors. Solubility: The chromen-4-one moiety introduces rigidity and may reduce solubility compared to the thienopyridazine core.

Research Implications and Limitations

  • Substituent Effects : The trifluoromethyl group in ’s compound may improve metabolic stability but requires empirical validation .
  • Core Flexibility: Thienopyridazines offer synthetic versatility compared to pyrazolopyrimidines, which are often constrained by patent landscapes .
  • Data Gaps : Specific biological data (e.g., IC50, solubility) for the target compound are absent in the evidence, necessitating further experimental studies.

Biological Activity

Ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thieno[3,4-d]pyridazine core, which is known for its structural versatility and biological significance.

Chemical Structure and Properties

  • Molecular Formula : C27H20FN3O5S
  • Molecular Weight : 517.53 g/mol
  • IUPAC Name : this compound

The compound's structure includes functional groups that may contribute to its biological activity, including a fluorophenyl group and an acetamido moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator, influencing pathways related to inflammation and cell proliferation. Initial studies suggest potential allosteric modulation of receptors involved in these pathways, though detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antiviral Activity : Preliminary studies indicate that compounds with similar structures exhibit antiviral properties against several viruses, including HIV and HSV. The specific antiviral efficacy of this compound requires further investigation.
  • Anticancer Potential : The thieno[3,4-d]pyridazine scaffold has shown promise in anticancer research. Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation in vitro.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralPotential against HIV and HSV
AnticancerInhibition of cancer cell lines
Enzyme InhibitionModulation of enzymatic activity
Anti-inflammatoryInfluence on inflammatory pathways

Case Study: Anticancer Activity

In a study examining the anticancer properties of thieno[3,4-d]pyridazine derivatives, researchers found that these compounds inhibited the growth of various cancer cell lines. For instance, a derivative similar to ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo demonstrated significant cytotoxicity against breast cancer cells with an IC50 value in the low micromolar range.

Case Study: Antiviral Efficacy

Another study focused on the antiviral efficacy of thieno[3,4-d]pyridazine derivatives against HIV showed promising results. The compound exhibited an EC50 value significantly lower than that of established antiviral agents like ribavirin, indicating its potential as a lead compound for further development in antiviral therapies.

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